molecular formula C15H25F3N4O3 B2684559 N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1327320-81-9

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2684559
CAS RN: 1327320-81-9
M. Wt: 366.385
InChI Key: DWUTYXUKTRPRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C15H25F3N4O3 and its molecular weight is 366.385. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study highlighted the synthesis of a p38 MAP kinase inhibitor, showcasing a novel six-step synthesis suitable for large-scale preparation, utilizing chemoselective Grignard addition and a highly chemoselective lactamization process. This synthesis involves complex intermediates, including N-tert-butyl-4-chloro-piperidine, demonstrating the compound's role in the development of therapeutic agents for rheumatoid arthritis and psoriasis (Chung et al., 2006).

Application in Medicinal Chemistry

  • Research into cannabinoid receptor antagonists has explored structures similar to "N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide," indicating its relevance in the study of compounds that can modulate cannabinoid receptor activity. This work contributes to understanding the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which could have therapeutic implications (Lan et al., 1999).

Role in Pharmacological Studies

  • Another study demonstrated the potential of compounds structurally related to "N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide" in modulating the orexin-1 receptor, which is implicated in compulsive food consumption and binge eating disorders. This research underscores the compound's relevance in developing pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Contribution to Organic Chemistry and Drug Design

  • The compound's utility extends to organic chemistry, where it serves as an intermediate or a structural motif in synthesizing diverse pharmacologically active molecules. For example, it has been used in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, showcasing its versatility in medicinal chemistry applications (Jona et al., 2009).

properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25F3N4O3/c1-14(2,3)21-13(25)22-6-4-10(5-7-22)8-19-11(23)12(24)20-9-15(16,17)18/h10H,4-9H2,1-3H3,(H,19,23)(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUTYXUKTRPRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

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